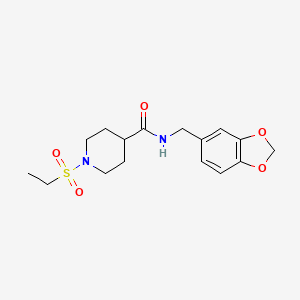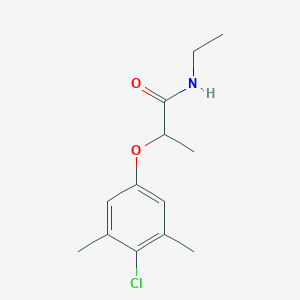![molecular formula C22H32N4O B4428741 2-{1-cyclohexyl-4-[4-(1H-pyrazol-1-yl)benzyl]-2-piperazinyl}ethanol](/img/structure/B4428741.png)
2-{1-cyclohexyl-4-[4-(1H-pyrazol-1-yl)benzyl]-2-piperazinyl}ethanol
Descripción general
Descripción
2-{1-cyclohexyl-4-[4-(1H-pyrazol-1-yl)benzyl]-2-piperazinyl}ethanol is a chemical compound that belongs to the class of piperazine derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The exact mechanism of action of 2-{1-cyclohexyl-4-[4-(1H-pyrazol-1-yl)benzyl]-2-piperazinyl}ethanol is not fully understood. However, it has been suggested to act as a partial agonist at the 5-HT1A receptor, which is involved in the regulation of mood and anxiety. It has also been shown to modulate the activity of the immune system by enhancing the production of cytokines and increasing the activity of natural killer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse. It has been reported to decrease the levels of stress hormones such as corticosterone and increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons. It has also been shown to increase the levels of cytokines such as interferon-gamma and interleukin-2, which are involved in the regulation of the immune system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-{1-cyclohexyl-4-[4-(1H-pyrazol-1-yl)benzyl]-2-piperazinyl}ethanol in lab experiments is its potential to modulate the activity of the immune system and inhibit the growth of cancer cells. However, its use is limited by its low solubility in water and the need for specialized equipment for its synthesis.
Direcciones Futuras
There are several future directions for the research on 2-{1-cyclohexyl-4-[4-(1H-pyrazol-1-yl)benzyl]-2-piperazinyl}ethanol. One direction is to investigate its potential as a therapeutic agent for the treatment of anxiety and depression. Another direction is to explore its potential as an immunomodulatory agent for the treatment of cancer and autoimmune diseases. Additionally, further studies are needed to elucidate its mechanism of action and optimize its synthesis method for better efficiency and yield.
Conclusion:
In conclusion, this compound is a promising chemical compound with potential applications in various fields such as neuroscience, oncology, and immunology. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and optimize its use for therapeutic purposes.
Aplicaciones Científicas De Investigación
2-{1-cyclohexyl-4-[4-(1H-pyrazol-1-yl)benzyl]-2-piperazinyl}ethanol has been extensively studied for its potential applications in various fields such as neuroscience, oncology, and immunology. It has been reported to exhibit anxiolytic and antidepressant effects in animal models, making it a potential candidate for the treatment of anxiety and depression. It has also been shown to inhibit the growth of cancer cells and enhance the activity of the immune system, indicating its potential use in cancer therapy.
Propiedades
IUPAC Name |
2-[1-cyclohexyl-4-[(4-pyrazol-1-ylphenyl)methyl]piperazin-2-yl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N4O/c27-16-11-22-18-24(14-15-25(22)20-5-2-1-3-6-20)17-19-7-9-21(10-8-19)26-13-4-12-23-26/h4,7-10,12-13,20,22,27H,1-3,5-6,11,14-18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBGBGOKXEXYXRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CCN(CC2CCO)CC3=CC=C(C=C3)N4C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[2-(1-cyclohexen-1-yl)ethyl]-1-(2-fluorophenyl)methanesulfonamide](/img/structure/B4428662.png)
![1-[(1,1-dimethyl-2-propyn-1-yl)oxy]-3-(4-phenyl-1-piperazinyl)-2-propanol dihydrochloride](/img/structure/B4428669.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-isobutyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4428677.png)
![methyl 2-[({[4-isobutyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate](/img/structure/B4428688.png)
![3-[4-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-a]quinoxalin-1-yl]propanoic acid](/img/structure/B4428689.png)
![1-(4-methoxyphenyl)-4-{3-[(2-methyl-2-propen-1-yl)oxy]benzoyl}piperazine](/img/structure/B4428694.png)
![N-[2-(dimethylamino)ethyl]-1-[(4-methylphenyl)sulfonyl]prolinamide](/img/structure/B4428698.png)
![2-{[(4-bromo-2-methylphenyl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B4428704.png)
![2-chloro-4-[(4-chlorobenzyl)amino]benzoic acid](/img/structure/B4428710.png)
![ethyl 1-[3-(cyclohexyloxy)-2-hydroxypropyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B4428711.png)
![N-{4-[(4-ethyl-1-piperazinyl)methyl]phenyl}-N'-phenylurea](/img/structure/B4428718.png)

![2-{[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4428766.png)